3-Bromo-5-nitrocinnamic acid
Description
3-Bromo-5-nitrocinnamic acid is a halogenated nitro-substituted cinnamic acid derivative. Cinnamic acids are characterized by a propenoic acid side chain (C₆H₅-CH=CH-COOH), and in this case, bromo and nitro groups are positioned at the 3- and 5-positions of the aromatic ring. Such substitutions influence electronic properties, reactivity, and applications in pharmaceutical or materials chemistry .
Properties
Molecular Formula |
C9H6BrNO4 |
|---|---|
Molecular Weight |
272.05 g/mol |
IUPAC Name |
(E)-3-(3-bromo-5-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H6BrNO4/c10-7-3-6(1-2-9(12)13)4-8(5-7)11(14)15/h1-5H,(H,12,13)/b2-1+ |
InChI Key |
VFHFOLQJHIBGKM-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Br)/C=C/C(=O)O |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Br)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-nitrocinnamic acid typically involves the bromination and nitration of cinnamic acid derivatives. One common method includes the bromination of cinnamic acid followed by nitration under controlled conditions. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and nitric acid for nitration.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The aromatic ring in 3-bromo-5-nitrocinnamic acid undergoes electrophilic substitution due to the electron-withdrawing nitro group at the para position. This directs incoming electrophiles to the meta positions relative to nitro and ortho/para positions relative to bromine.
Key Reactions :
-
Nitration : Possible further nitration, though steric hindrance from existing substituents may limit reactivity.
-
Bromination : Substitution patterns depend on directing effects of nitro and bromine groups.
Bromodecarboxylation
Bromodecarboxylation is a critical reaction for this compound, involving the loss of the carboxylic acid group to form alkyl bromides. The mechanism typically proceeds via radical intermediates:
-
Radical Initiation : Homolytic cleavage of oxygen-halogen bonds generates acyloxy radicals.
-
Decarboxylation : The acyloxy radical loses CO₂, forming a carbon-centered radical.
-
Halogen Abstraction : The radical abstracts a bromine atom from a halogen donor (e.g., Br₂, BrCCl₃) .
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Bromodecarboxylation | Light/heat, Br₂/BrCCl₃ | Alkyl bromide + CO₂ |
Nitro Group Transformations
The nitro group undergoes reactions such as:
-
Reduction : Conversion to aniline derivatives via catalytic hydrogenation or chemical reductants.
-
Nucleophilic Aromatic Substitution : Possible under strongly basic conditions due to the electron-deficient aromatic ring.
Decarboxylation to β-Bromostyrenes
Cinnamic acids, including this compound, can undergo tandem bromination-decarboxylation to form cis-β-bromostyrenes via β-lactone intermediates:
-
Bromination : Formation of a β-lactone intermediate.
-
Decarboxylation : Stereospecific elimination to yield cis-alkene β-bromostyrenes .
| Reaction Pathway | Intermediate | Product | Reference |
|---|---|---|---|
| Tandem bromination-decarboxylation | β-Lactone | cis-β-bromostyrene |
Stability and Spectroscopic Analysis
The compound’s structure and purity are confirmed by:
-
Infrared (IR) Spectroscopy : Detects C=O stretching (1690 cm⁻¹) and C=C vibrations (1631 cm⁻¹) .
-
Nuclear Magnetic Resonance (NMR) : Identifies aromatic protons and carbonyl carbons (δC ~168.0 ppm) .
-
Mass Spectrometry (MS) : Confirms molecular weight (272.05 g/mol) and isotopic patterns (e.g., Br isotopes at m/z 226–228) .
Scientific Research Applications
3-Bromo-5-nitrocinnamic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-nitrocinnamic acid involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
3-Bromo-5-nitrobenzoic Acid (CAS 6307-83-1)
- Structure: Differs from 3-bromo-5-nitrocinnamic acid by lacking the propenoic acid chain; instead, it has a single carboxylic acid group directly attached to the benzene ring.
- Molecular Formula: C₇H₄BrNO₄ (vs. C₉H₆BrNO₄ for the cinnamic acid analog).
- Key Properties: Molecular Weight: 246.01 g/mol (lower due to shorter chain).
- Applications : Used as an intermediate in organic synthesis, particularly in pharmaceuticals .
5-Bromo-2-hydroxy-3-nitrobenzoic Acid (CAS 10169-50-3)
- Structure : Features a hydroxyl group at the 2-position and nitro at the 3-position, altering electronic distribution.
- Molecular Formula: C₇H₄BrNO₅.
- Key Properties: Hydrogen Bonding: The -OH group increases hydrogen bond donor count (2 vs. 1 in this compound), enhancing solubility in polar solvents . Acidity: Higher acidity (pKa ~2–3) compared to cinnamic acid derivatives due to electron-withdrawing nitro and hydroxyl groups.
3-Bromo-4-chloro-5-nitrobenzoic Acid (CID 81430895)
- Structure : Additional chlorine substituent at the 4-position.
- Molecular Formula: C₇H₃BrClNO₄.
- Key Properties :
Ethyl 3-bromo-5-cyano-4-nitrobenzoate (CAS 87240-12-8)
- Structure: Ester derivative with cyano and nitro groups.
- Molecular Formula : C₁₀H₇BrN₂O₄.
- Key Properties: Lipophilicity: Higher logP (2.2 predicted) due to the ethyl ester and cyano group, improving membrane permeability. Applications: Esters are often prodrug candidates or intermediates in agrochemical synthesis .
Data Table: Comparative Analysis
*Note: Data for this compound is extrapolated from structural analogs.
Q & A
Q. Advanced Research Focus
- DFT calculations : Evaluate transition states and regioselectivity of bromination/nitration steps. Tools like Gaussian or ORCA model electronic effects of substituents on reaction kinetics .
- Retrosynthesis algorithms : Platforms like PubChem’s AI-driven tools () analyze known reactions of structural analogs (e.g., 3-Bromo-5-(trifluoromethyl)phenylacetic acid) to propose novel routes .
- Solvent effects : Molecular dynamics simulations assess solvent polarity impacts on intermediate stability (e.g., nitro group destabilization in polar aprotic solvents) .
What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Q. Basic Research Focus
- NMR : H and C NMR identify substitution patterns (e.g., coupling constants for nitro group orientation) .
- IR spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and carboxylic acid (1700 cm⁻¹) functional groups. Compare with NIST reference data () .
- HPLC-MS : Quantify purity and detect trace impurities (e.g., brominated byproducts). Use C18 columns with acetonitrile/water mobile phases .
How can researchers resolve contradictions in spectral data when characterizing derivatives of this compound?
Q. Advanced Research Focus
- Cross-validation : Combine multiple techniques (e.g., X-ray crystallography with NMR) to confirm structural assignments. For example, notes discrepancies in IR peak assignments resolved via crystallography .
- Isotopic labeling : Introduce N or H to track nitro group behavior under varying conditions .
- Statistical analysis : Apply principal component analysis (PCA) to spectral datasets to distinguish noise from genuine anomalies .
What safety protocols are critical when handling this compound in laboratory settings?
Q. Basic Research Focus
- Toxicity : Nitro and bromo groups pose respiratory and dermal hazards. Use fume hoods and PPE (nitrile gloves, lab coats) as advised for similar compounds like 3-nitrobenzoic acid () .
- Storage : Store in amber vials at 2–8°C to prevent photodegradation and moisture absorption .
- Waste disposal : Neutralize acidic waste with bicarbonate before disposal per EPA guidelines .
How do electron-withdrawing substituents (Br, NO₂) influence the reactivity of this compound in cross-coupling reactions?
Q. Advanced Research Focus
- Suzuki-Miyaura coupling : The bromo group acts as a leaving group, while the nitro group enhances electrophilicity at the ortho position. Use Pd(PPh₃)₄ catalysts with aryl boronic acids (e.g., 2-methylphenylboronic acid) .
- Steric effects : Nitro groups may hinder coupling at adjacent positions; computational modeling (e.g., DFT) predicts optimal reaction sites .
- Kinetic studies : Monitor reaction progress via in-situ Raman spectroscopy to optimize catalyst loading .
What experimental strategies can elucidate degradation pathways of this compound under varying pH conditions?
Q. Methodological Focus
- Accelerated stability testing : Expose the compound to pH 1–13 buffers at 40–60°C, sampling at intervals for HPLC analysis .
- LC-QTOF-MS : Identify degradation products (e.g., denitration or decarboxylation byproducts) .
- pH-rate profiling : Construct profiles to determine degradation mechanisms (e.g., acid-catalyzed hydrolysis vs. base-mediated oxidation) .
How can researchers design structure-activity relationship (SAR) studies for this compound derivatives in pharmaceutical applications?
Q. Advanced Research Focus
- Analog synthesis : Modify substituents (e.g., replacing Br with Cl or CF₃) and test bioactivity (e.g., kinase inhibition) .
- QSAR modeling : Use molecular descriptors (logP, polar surface area) to correlate structural features with activity .
- Crystallography : Resolve protein-ligand complexes (e.g., with COX-2) to identify binding motifs .
What statistical approaches ensure reproducibility in synthesizing this compound across laboratories?
Q. Methodological Focus
- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, catalyst ratio) and identify critical parameters .
- Inter-lab validation : Collaborative studies using standardized protocols (e.g., USP guidelines) to assess yield and purity variability .
- Data sharing : Publish raw spectral data and reaction logs in open repositories (e.g., Zenodo) for peer validation .
How can this compound serve as a precursor for photoactive materials in optoelectronic research?
Q. Advanced Application Focus
- Polymer synthesis : Incorporate into conjugated polymers via Heck coupling; UV-Vis spectroscopy evaluates π-conjugation extension .
- Photostability testing : Expose to UV light (254–365 nm) and monitor degradation via fluorescence quenching assays .
- DFT simulations : Predict HOMO-LUMO gaps to tailor electronic properties for OLED or photovoltaic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
